3-Bromo-2-methoxy-5-phenylpyridine
Description
3-Bromo-2-methoxy-5-phenylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a methoxy group at position 2, and a phenyl group at position 5. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity .
Properties
IUPAC Name |
3-bromo-2-methoxy-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBAEPYBQJRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285895 | |
| Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-54-1 | |
| Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxy-5-phenylpyridine can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-5-phenylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-methoxy-5-phenylpyridine is coupled with a brominated phenylboronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing pyridine derivatives.
Reduction: Formation of de-brominated or hydroxyl-containing pyridine derivatives.
Scientific Research Applications
Synthetic Applications
3-Bromo-2-methoxy-5-phenylpyridine serves as a versatile building block in organic synthesis. Its applications include:
- Nucleophilic Substitution Reactions : The bromine atom in this compound can be substituted by various nucleophiles, allowing the formation of new compounds. This property is particularly useful for creating derivatives with enhanced biological activity or different functionalities .
- Cross-Coupling Reactions : The compound can undergo cross-coupling reactions such as Suzuki, Heck, or Stille couplings. These reactions facilitate the formation of carbon-carbon bonds, essential for constructing complex organic molecules .
- Metalation Reactions : The pyridine ring can be metalated at the 3-position using strong bases, which enables further functionalization and coupling reactions .
Table 1: Summary of Synthetic Applications
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Substitution of bromine with nucleophiles |
| Cross-Coupling | Formation of new carbon-carbon bonds |
| Metalation | Introduction of metal groups for further reactions |
Biological Applications
The compound's derivatives have shown promise in various biological applications:
- Inhibition Studies : Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes, such as p38α MAP kinase. These inhibitors are crucial in inflammatory responses and cancer therapies .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study: p38α MAP Kinase Inhibitors
A study focused on synthesizing pyridinylimidazole-type inhibitors derived from this compound. The synthesized compounds showed significant potency in inhibiting p38α MAP kinase, with one enantiomer demonstrating over a 110-fold increase in inhibition compared to earlier compounds . This highlights the potential of this compound in therapeutic applications against inflammatory diseases.
Material Science Applications
In addition to biological applications, this compound is also explored in material science:
- Polymer Chemistry : The compound can be utilized as a precursor for synthesizing functionalized polymers that may have applications in sensors or drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-phenylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural analogs of 3-Bromo-2-methoxy-5-phenylpyridine, highlighting differences in substituents, molecular formulas, and properties:
Key Differences and Implications
Substituent Position Effects: Bromine Position: Bromine at position 3 (target compound) vs. position 5 (e.g., 5-Bromo-2-methoxy-3-methylpyridine) alters electronic effects and reactivity in cross-coupling reactions. Bromine at position 3 may enhance steric hindrance compared to position 5 . Phenyl vs.
Physicochemical Properties: Refractive Index: 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554, suggesting higher polarizability than non-methylated analogs . Molecular Weight: The phenyl group in the target compound increases molecular weight (~280 g/mol) compared to simpler analogs like 3-Bromo-5-Methoxypyridine (188.02 g/mol), affecting solubility and crystallization behavior .
Reactivity and Applications: Cross-Coupling: Bromine at position 3 (target compound) vs. position 5 (e.g., 5-Bromo-2-(2-methoxyphenyl)pyridine) influences regioselectivity in palladium-catalyzed reactions .
Biological Activity
3-Bromo-2-methoxy-5-phenylpyridine is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a methoxy group, and a phenyl group attached to a pyridine ring. This configuration contributes to its reactivity and interaction with biological targets.
Biochemical Interactions
this compound has been shown to interact with various enzymes and proteins, notably the p38α mitogen-activated protein kinase (MAPK). This interaction can influence cellular signaling pathways, gene expression, and cytokine production. The compound binds to the ATP binding site of p38α MAPK, inhibiting its activity and leading to altered cellular responses.
Cellular Effects
The compound's effects on cell function include modulation of cellular metabolism and signaling pathways. In vitro studies indicate that it can affect the proliferation and survival of different cell types by altering gene expression profiles.
Pharmacokinetics
Absorption and Distribution
this compound exhibits favorable pharmacokinetic properties, including good solubility in organic solvents. Its distribution within biological systems is mediated by specific transporters that facilitate its localization in target tissues.
Metabolism
The compound is metabolized through cytochrome P450 enzymes, which play a crucial role in its biotransformation and clearance from the body. The metabolic pathways involved can influence the levels of various metabolites and the overall biological activity of the compound.
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses: At lower concentrations, it effectively inhibits target enzymes with minimal adverse effects.
- High Doses: Higher concentrations may lead to cytotoxicity, causing cellular damage and disruption of normal functions.
Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of p38α MAPK: A study demonstrated that this compound significantly inhibits p38α MAPK activity in human cell lines, leading to reduced inflammatory cytokine production. The IC50 value for this inhibition was found to be in the low micromolar range .
- Impact on Cancer Cell Lines: In vitro experiments revealed that this compound induces apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This effect was attributed to its ability to modulate MAPK signaling cascades .
- Toxicological Assessments: Toxicity studies showed that while the compound is generally non-toxic at therapeutic doses, prolonged exposure at high concentrations resulted in cytotoxic effects on healthy cells, indicating a need for careful dosage management in potential therapeutic applications .
Summary Table: Biological Activity Overview
| Biological Activity | Details |
|---|---|
| Target Enzyme | p38α MAPK |
| Mechanism | ATP binding site inhibition |
| IC50 Value | Low micromolar range |
| Cell Types Affected | Various cancer cell lines |
| Effects at Low Doses | Effective inhibition without significant toxicity |
| Effects at High Doses | Cytotoxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
